2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a trifluoromethyl group and a methyl group attached to an imidazo[1,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines. This process proceeds via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of scalable and efficient synthetic routes such as the Suzuki–Miyaura coupling is likely favored due to its mild reaction conditions and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , trifluorinated 2-bromoenones for aza-Michael addition , and various oxidizing and reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling can produce a wide range of substituted imidazo[1,2-a]pyrimidines with different functional groups .
Scientific Research Applications
2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anti-malarial activity is attributed to its interaction with Plasmodium falciparum dihydroorotate dehydrogenase, leading to the inhibition of the enzyme’s activity . Additionally, its neuroprotective effects are linked to the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Pyrimidines: These compounds share the trifluoromethyl group and exhibit similar chemical properties.
Triazolopyrimidines: These compounds have a similar core structure and are studied for their anti-malarial and anticancer activities.
Uniqueness
2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets
Properties
Molecular Formula |
C8H12F3N3 |
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Molecular Weight |
207.20 g/mol |
IUPAC Name |
2-methyl-5-(trifluoromethyl)-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H12F3N3/c1-5-4-14-6(8(9,10)11)2-3-12-7(14)13-5/h5-6H,2-4H2,1H3,(H,12,13) |
InChI Key |
JKGDSHCGVYTPSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(CCN=C2N1)C(F)(F)F |
Origin of Product |
United States |
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